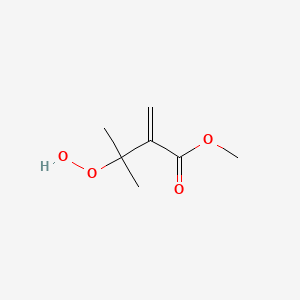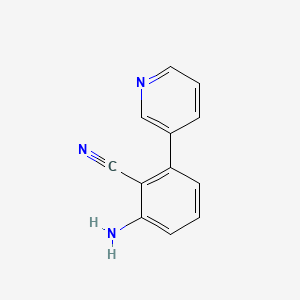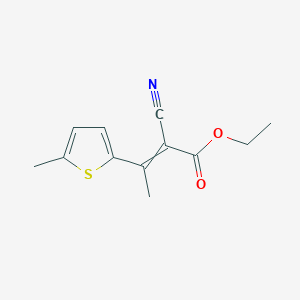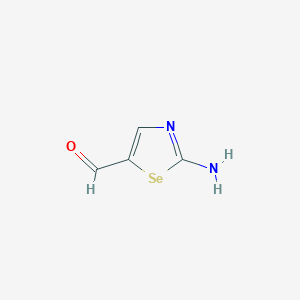
2-Amino-1,3-selenazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-selenazole-5-carbaldehyde is a selenium-containing heterocyclic compoundThe presence of selenium in the heterocyclic ring imparts distinct reactivity and biological activity to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-selenazole-5-carbaldehyde can be achieved through a modified Hantzsch method. This involves the reaction of bromo-malonaldehyde with selenourea under controlled conditions . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the selenazole ring.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Bromo-malonaldehyde: reacts with in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1,3-selenazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazole derivatives.
Applications De Recherche Scientifique
2-Amino-1,3-selenazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-1,3-selenazole-5-carbaldehyde involves its interaction with various molecular targets. The selenium atom in the heterocyclic ring can participate in redox reactions, influencing cellular oxidative stress pathways. This can lead to the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
2-Amino-1,3-thiazole-5-carbaldehyde: Contains sulfur instead of selenium.
2-Amino-1,3-oxazole-5-carbaldehyde: Contains oxygen instead of selenium.
Comparison:
Reactivity: 2-Amino-1,3-selenazole-5-carbaldehyde is more reactive due to the presence of selenium, which has unique redox properties compared to sulfur and oxygen.
Biological Activity: The selenium-containing compound exhibits distinct biological activities, including higher antimicrobial and anticancer potential.
Stability: Selenium compounds are generally less stable than their sulfur and oxygen analogs, requiring careful handling and storage.
Propriétés
Formule moléculaire |
C4H4N2OSe |
|---|---|
Poids moléculaire |
175.06 g/mol |
Nom IUPAC |
2-amino-1,3-selenazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2OSe/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
Clé InChI |
BTVHWBRHOPYZLV-UHFFFAOYSA-N |
SMILES canonique |
C1=C([Se]C(=N1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
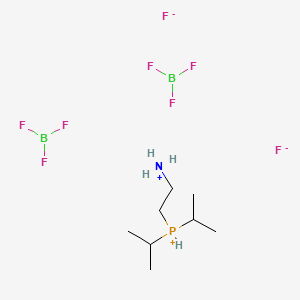

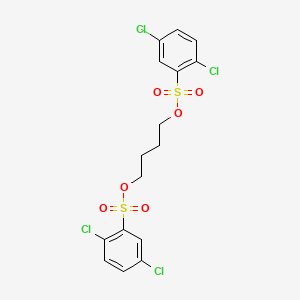
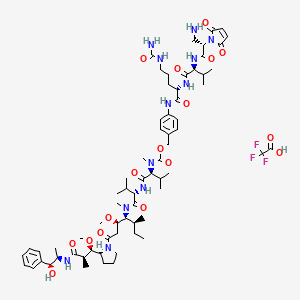
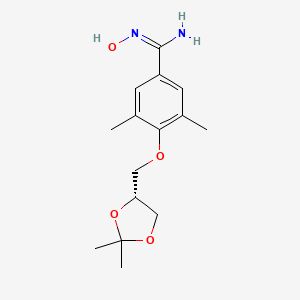
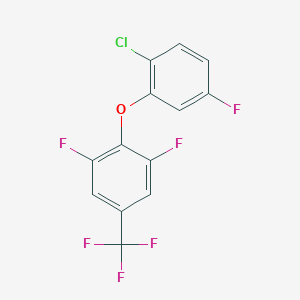
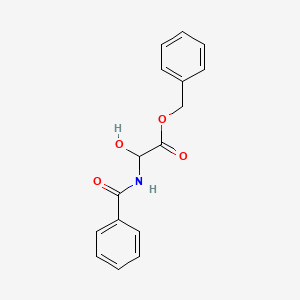
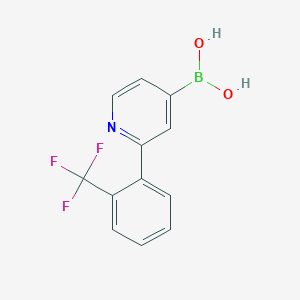
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
